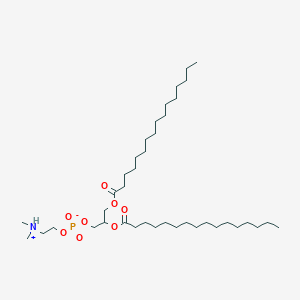

DL-Alpha-phosphatidyl-N,N-dimethylethanolamine,dipalmitoyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urdamycin B is a member of the angucycline family of antibiotics, which are known for their complex structures and potent biological activities. This compound is derived from the metabolic products of the bacterium Streptomyces fradiae. Urdamycin B exhibits significant antibacterial and antifungal properties, making it a valuable compound in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Urdamycin B beinhaltet die Verwendung von Typ-II-Polyketidsynthasen, die Multidomänenenzyme sind, die für die sequenzielle Kondensation von Startereinheiten mit Verlängerungseinheiten verantwortlich sind. Dieser Prozess wird von Reduktions-, Cyclisierungs-, Aromatisierungs- und Tailoring-Reaktionen gefolgt . Die Biosynthese von Urdamycin B wird durch das Beladen der Startereinheit Acyl-Coenzym A auf das Acylcarrierprotein initiiert, katalysiert durch die Acyltransferase-Domäne. Die Ketosynthase-Domäne verlängert dann die Kohlenstoffkette durch decarboxylierende Claisen-Kondensation .

Industrielle Produktionsmethoden: Die industrielle Produktion von Urdamycin B beinhaltet typischerweise die Fermentation von Streptomyces fradiae unter kontrollierten Bedingungen. Das Bakterium wird in einem nährstoffreichen Medium kultiviert, und die Verbindung wird aus der Fermentationsbrühe unter Verwendung von Lösungsmittelextraktionstechniken extrahiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Urdamycin B unterliegt verschiedenen chemischen Reaktionen, darunter Glykosylierung, Oxidation und Reduktion. Glykosylierung beinhaltet die Addition von Zuckermolekülen an die Aglykonstruktur von Urdamycin B, die durch Glykosyltransferasen katalysiert wird . Oxidations- und Reduktionsreaktionen modifizieren die funktionellen Gruppen am Angucyclin-Kern und verändern seine biologische Aktivität .

Häufige Reagenzien und Bedingungen:

Glykosylierung: Glykosyltransferasen und Nukleotidzucker.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene glykosylierte Derivate von Urdamycin B, die unterschiedliche biologische Aktivitäten zeigen .

Wissenschaftliche Forschungsanwendungen

Urdamycin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Untersucht für seine antibakteriellen, antimykotischen und krebshemmenden Eigenschaften.

Industrie: Eingesetzt bei der Entwicklung neuer Antibiotika und Antimykotika.

Wirkmechanismus

Urdamycin B übt seine Wirkung aus, indem es das Wachstum von Bakterien und Pilzen hemmt. Die Verbindung zielt auf das bakterielle Ribosom ab, stört die Proteinsynthese und führt zum Zelltod . In der Krebsforschung hat sich gezeigt, dass Urdamycin B Apoptose in Leukämiezellen induziert, indem es das mitochondriale Membranpotential stört und Caspase-Pfade aktiviert .

Wirkmechanismus

Urdamycin B exerts its effects by inhibiting the growth of bacteria and fungi. The compound targets the bacterial ribosome, interfering with protein synthesis and leading to cell death . In cancer research, urdamycin B has been shown to induce apoptosis in leukemia cells by disrupting the mitochondrial membrane potential and activating caspase pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Urdamycin A

- Urdamycin C

- Urdamycin D

- Urdamycin E

- Urdamycin F

Vergleich: Urdamycin B ist unter seinen Analoga einzigartig aufgrund seines spezifischen Glykosylierungsmusters und des Vorhandenseins einzigartiger Zuckermoleküle. Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung für Forschung und Medikamentenentwicklung .

Eigenschaften

CAS-Nummer |

1487-55-4 |

|---|---|

Molekularformel |

C39H78NO8P |

Molekulargewicht |

720 g/mol |

IUPAC-Name |

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |

InChI-Schlüssel |

SKWDCOTXHWCSGS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |

Key on ui other cas no. |

3922-61-0 |

Synonyme |

alpha-dimethyl dipalmitoylphosphatidylethanolamine DP(Me)2-PE L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.